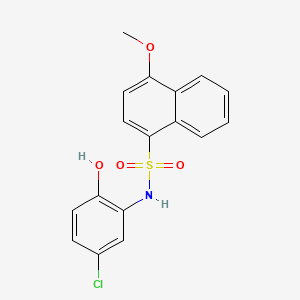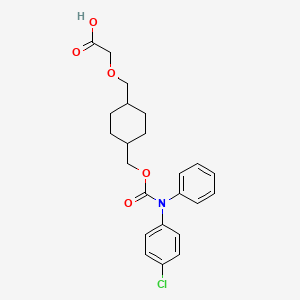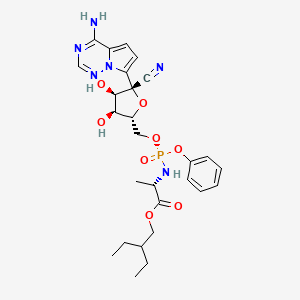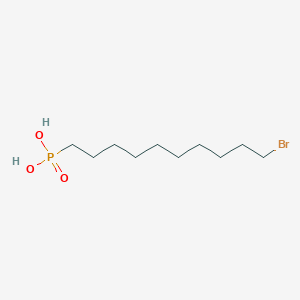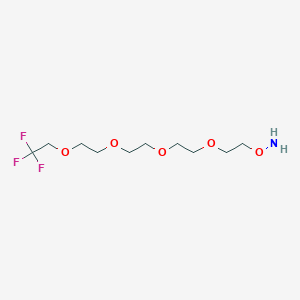![molecular formula C17H20F4N2O B604983 (4-Fluoro-3-(trifluoromethyl)phenyl)(8-methyl-2,8-diazaspiro[4.5]decan-2-yl)methanone CAS No. 1415477-76-7](/img/structure/B604983.png)
(4-Fluoro-3-(trifluoromethyl)phenyl)(8-methyl-2,8-diazaspiro[4.5]decan-2-yl)methanone
Übersicht
Beschreibung
The compound appears to contain a 4-Fluoro-3-(trifluoromethyl)phenyl group and a 8-methyl-2,8-diazaspiro[4.5]decan-2-yl group . The former is a phenyl group with fluorine and trifluoromethyl substituents, and the latter is a spirocyclic compound with a diaza (two nitrogen atoms) ring system .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Without specific information on this compound, it’s difficult to provide an analysis of its physical and chemical properties .Wissenschaftliche Forschungsanwendungen
Tachykinin NK2 Receptor Antagonism
The compound has been studied for its potential as a tachykinin NK2 receptor antagonist. Research has shown that certain spiropiperidines, structurally similar to the compound , demonstrated potent NK2 receptor antagonism, particularly in guinea pig trachea, suggesting potential applications in treating bronchoconstriction (Smith et al., 1995).
Anticonvulsant Activity
Studies on related compounds with fluorinated N-phenyl and N-benzyl azaspiro decane derivatives have indicated significant anticonvulsant activity. The incorporation of fluoro or trifluoromethyl substituents increased the anticonvulsant efficacy compared to other analogues (Obniska et al., 2006).
P2X7 Receptor Antagonism
Research has been conducted on compounds that are structurally similar and showed P2X7 receptor antagonism, indicating potential application in the treatment of mood disorders. One such compound demonstrated significant receptor occupancy and tolerability in preclinical species (Chrovian et al., 2018).
Crystal Structure and DFT Studies
The compound's molecular structure and physicochemical properties have been explored through crystallographic analysis and Density Functional Theory (DFT) studies. These studies provide insights into the conformational stability and electronic properties of the compound, which are crucial for understanding its reactivity and potential applications (Huang et al., 2021).
Synthesis and Reactivity
The compound's synthesis and reactivity have been investigated, focusing on its potential as an intermediate in various chemical reactions. These studies are essential for developing efficient synthetic pathways and understanding its behavior under different chemical conditions (Zhou Yu, 2002).
CCR5 Receptor-Based Mechanism
Similar compounds have been studied for their potential as CCR5 receptor antagonists, which could have implications in HIV treatment. Such research explores the binding and allosteric mechanisms of these compounds at the receptor level, highlighting their therapeutic potential (Watson et al., 2005).
Safety and Hazards
Eigenschaften
IUPAC Name |
[4-fluoro-3-(trifluoromethyl)phenyl]-(8-methyl-2,8-diazaspiro[4.5]decan-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F4N2O/c1-22-7-4-16(5-8-22)6-9-23(11-16)15(24)12-2-3-14(18)13(10-12)17(19,20)21/h2-3,10H,4-9,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJCSOVLPWXDKAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)CCN(C2)C(=O)C3=CC(=C(C=C3)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluoro-3-(trifluoromethyl)phenyl)(8-methyl-2,8-diazaspiro[4.5]decan-2-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(4-chlorophenyl)ethyl]-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B604900.png)

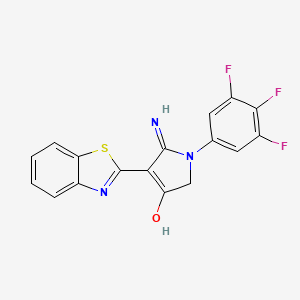
![4-[5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}sulfanyl)-1H-tetraazol-1-yl]benzoic acid](/img/structure/B604904.png)
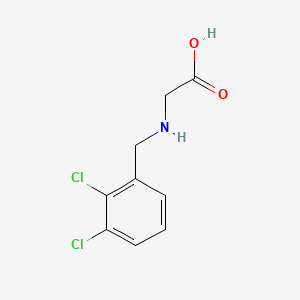
![N-{3-[(diphenylacetyl)amino]propyl}-4-hydroxyquinazoline-2-carboxamide](/img/structure/B604906.png)

